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Desferrioxamine D1 - 5722-48-5

Desferrioxamine D1

Catalog Number: EVT-1580554
CAS Number: 5722-48-5
Molecular Formula: C27H50N6O9
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desferrioxamine D1 is an acyclic desferrioxamine that is the N-acetyl derivative of desferrioxamine B.
Overview

Desferrioxamine D1 is a hydroxamic acid siderophore, structurally related to desferrioxamine B, which plays a crucial role in iron chelation. It is produced by various microorganisms and has garnered attention for its potential applications in medicine and biochemistry, particularly in iron metabolism and related disorders.

Source

Desferrioxamine D1 is typically isolated from microbial sources, such as the actinobacterium Kribbella speibonae, which has been shown to produce this compound alongside other siderophores. The isolation process often involves sophisticated techniques like high-performance liquid chromatography and mass spectrometry to ensure purity and structural integrity .

Classification

Desferrioxamine D1 belongs to the class of compounds known as siderophores, which are specialized molecules that bind iron with high affinity. This classification is significant as it highlights its role in biological systems, particularly in iron acquisition for microorganisms and potential therapeutic applications in humans.

Synthesis Analysis

Methods

The synthesis of desferrioxamine D1 can be approached through various chemical methods. One notable method involves the use of triprotected N-hydroxycadaverine as a starting material. This process includes selective protection and deprotection steps that facilitate the construction of the desferrioxamine backbone through a series of acylation reactions .

Technical Details

The synthesis typically follows these steps:

  1. Protection of Amine Groups: The amine groups of N-hydroxycadaverine are protected to prevent unwanted reactions during synthesis.
  2. Acylation: Sequential acylation reactions are performed to build the desired structure.
  3. Deprotection: Once the desired structure is achieved, protective groups are removed to yield desferrioxamine D1.
  4. Purification: The final product is purified using techniques such as chromatography.
Molecular Structure Analysis

Structure

The molecular formula of desferrioxamine D1 is C27H50N6O6C_{27}H_{50}N_{6}O_{6}, indicating a complex structure with multiple functional groups that contribute to its iron-binding properties. The compound features hydroxamic acid functional groups, which are critical for chelation.

Data

Spectroscopic techniques such as high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of desferrioxamine D1. These methods provide detailed information about the molecular framework and functional groups present in the compound .

Chemical Reactions Analysis

Reactions

Desferrioxamine D1 undergoes several chemical reactions, primarily involving its ability to chelate iron ions. The chelation process involves the formation of stable complexes with ferric ions (Fe³⁺), which can significantly influence biological systems.

Technical Details

  1. Iron Chelation: Desferrioxamine D1 binds to ferric ions through its hydroxamic acid groups, forming stable complexes that prevent free iron from participating in harmful reactions, such as Fenton chemistry.
  2. Biological Interactions: The interaction with iron influences various biological pathways, including those involved in oxidative stress and cellular signaling.
Mechanism of Action

Process

Desferrioxamine D1 functions primarily as an iron chelator, mitigating the effects of excess iron in biological systems. Upon binding to ferric ions, it forms a stable complex that can be easily excreted from the body.

Data

Studies have shown that desferrioxamine D1 can decrease oxidative stress markers by reducing free iron levels in cells, thereby protecting against cellular damage . Additionally, it has been observed to enhance collagen synthesis and osteogenic differentiation in certain cell types, indicating potential therapeutic applications in tissue regeneration .

Physical and Chemical Properties Analysis

Physical Properties

Desferrioxamine D1 is typically encountered as a colorless amorphous solid. Its solubility profile allows it to dissolve well in polar solvents, which is essential for its biological activity.

Chemical Properties

  • Molecular Weight: Approximately 555 g/mol
  • Solubility: Soluble in water and polar organic solvents
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include determining its stability under various conditions and its reactivity with different metal ions .

Applications

Scientific Uses

Desferrioxamine D1 has several applications in scientific research and medicine:

  • Iron Overload Disorders: It is used clinically for treating conditions like hemochromatosis and thalassemia where excess iron accumulation poses health risks.
  • Research Tool: In laboratory settings, it serves as a tool for studying iron metabolism and oxidative stress mechanisms.
  • Potential Therapeutics: Emerging studies suggest its utility in enhancing wound healing and tissue regeneration due to its effects on collagen synthesis .
Biosynthesis and Genetic Regulation of Desferrioxamine D1

Enzymatic Pathways and Gene Cluster Architecture

Desferrioxamine D1 (DFO-D1) biosynthesis occurs via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway conserved across Streptomyces species. The core enzymatic cascade initiates with the decarboxylation of L-lysine by a pyridoxal 5-phosphate-dependent decarboxylase (DesA), yielding 1,5-diaminopentane (cadaverine). Subsequent FAD-dependent mono-N-hydroxylation by DesB generates N-hydroxycadaverine [1] [5]. The defining step for DFO-D1 formation is the N-acylation of N-hydroxycadaverine by an acyltransferase (DesC), which specifically utilizes acetyl-CoA to form N-hydroxy-N-acetylcadaverine (HAC) [1]. Finally, the NRPS-independent peptide synthetase DesD condenses one HAC unit with two N-hydroxy-N-succinylcadaverine (HSC) units to form the linear tri-hydroxamate structure characteristic of DFO-D1 [1] [5].

The genetic architecture of the desferrioxamine biosynthetic gene cluster (des BGC) typically comprises six core genes: desA (decarboxylase), desB (monooxygenase), desC (acyltransferase), desD (synthetase), desE (ABC transporter lipoprotein), and desF (ferrioxamine reductase). Recent studies revealed an extended desJGH operon in Streptomyces coelicolor, encoding auxiliary enzymes that modulate precursor ratios. Deletion of desG or desH significantly reduced DFO-B (structurally similar to DFO-D1) production while enhancing DFO-E synthesis, indicating fine-tuning of pathway flux [2] [3].

Table 1: Core Enzymes in Desferrioxamine D1 Biosynthesis

GeneEnzyme ClassFunctionCatalytic Product
desAPyridoxal 5-phosphate-dependent decarboxylaseL-lysine decarboxylationCadaverine
desBFAD-dependent amine monooxygenaseN-hydroxylation of cadaverineN-hydroxycadaverine
desCAcyl CoA-dependent acyltransferaseN-acetylation of N-hydroxycadaverineN-hydroxy-N-acetylcadaverine (HAC)
desDNRPS-independent peptide synthetaseCondensation of HAC and HSC unitsLinear desferrioxamine scaffold

Role of DesC-Like Acyltransferases in Substrate Specificity

DesC-like acyltransferases are pivotal determinants of desferrioxamine structural diversity. These enzymes exhibit unusual substrate promiscuity, enabling incorporation of diverse acyl groups beyond the canonical acetyl moiety. Biochemical studies demonstrate DesC accommodates succinyl-CoA (yielding DFO-B precursors), myristoyl-CoA (generating acyl-DFOs), and even aryl-CoA substrates, explaining the chemical variety observed in natural desferrioxamine derivatives [5]. The structural basis for this flexibility resides in a spacious substrate-binding pocket with conformational plasticity, allowing accommodation of acyl chains with varying lengths and functional groups [1] [5].

In Streptomyces ambofaciens, crosstalk between separate NIS pathways enables unprecedented incorporation of a novel building block into "acyl-DFOs+30" derivatives. This metabolic innovation requires coordinated action between multiple DesC homologs with complementary substrate specificities [1]. Mass spectrometry analyses of Streptomyces sp. S29 cultures revealed 24 novel desferrioxamine analogues, including DFO-D1, all generated through DesC-mediated modifications. This enzymatic diversification serves as an ecological adaptation, enhancing bacterial competitiveness in iron-limited environments through "siderophore piracy" – the expropriation of iron complexes by structurally compatible receptors [5].

Table 2: DesC Substrate Specificity and Resulting Desferrioxamine Derivatives

DesC SubstrateHydroxamate IntermediateResulting DesferrioxamineEcological Implication
Acetyl-CoAN-hydroxy-N-acetylcadaverine (HAC)DFO-D1, DFO-BStandard iron scavenging
Succinyl-CoAN-hydroxy-N-succinylcadaverine (HSC)DFO-E, DFO-G1Enhanced solubility
Myristoyl-CoAN-hydroxy-N-myristoylcadaverineAcyl-DFOsMembrane association
Aryl-CoAN-hydroxy-N-aroylcadaverineAryl desferrioxaminesNovel receptor targeting

Evolutionary Conservation of Desferrioxamine Biosynthetic Gene Clusters in Streptomyces

Comparative genomics reveals that des BGCs are widely distributed and evolutionarily conserved across Streptomyces species, though with significant structural variations. The des cluster in S. ambofaciens ATCC23877 shows 83-95% amino acid sequence identity to homologs in S. coelicolor, confirming vertical inheritance with functional conservation [1]. However, marine-derived Streptomyces sp. V17-9 possesses a modified des cluster with unique regulatory elements, reflecting niche-specific adaptation to oceanic iron scarcity [6]. Similarly, extremotolerant Streptomyces sp. S29 from lupine rhizosphere exhibits expanded desferrioxamine diversity (32 analogues), indicating selective pressure for iron acquisition in competitive soil environments [5].

Phylogenomic analysis of 2,061 Streptomyces genomes demonstrates that core biosynthetic genes (desA-desD) are highly conserved (>90% prevalence), while accessory genes (desE, desF, and regulatory elements) show species-specific variations. This genetic mosaic results from repeated events of gene loss, horizontal transfer, and local duplication. Notably, the recently discovered desJGH operon in S. coelicolor is absent in 40% of sequenced strains, suggesting non-essential but fitness-enhancing roles in specific environments [2] [3]. The evolutionary persistence of des BGCs underscores their critical role in Streptomyces biology – enabling survival in iron-poor habitats while providing competitive advantages against eukaryotic microbes through "iron starvation" effects [5] [8].

Regulatory Mechanisms: Iron Limitation and Quorum Sensing

Desferrioxamine D1 biosynthesis is tightly regulated through hierarchical mechanisms responsive to environmental and cellular cues. The primary regulator is iron scarcity, sensed by the DmdR1 repressor. Under iron-replete conditions, Fe²⁺-DmdR1 dimers bind conserved "iron-box" sequences within des cluster promoters, blocking transcription. Iron depletion triggers DmdR1 dissociation, enabling expression of biosynthetic and transport genes (desA-desF) [2] [3]. Transcriptomic analyses reveal this regulon extends beyond des genes to include 56 co-expressed loci involved in iron homeostasis, illustrating a coordinated starvation response [3].

A secondary layer of regulation involves quorum sensing (QS) systems that link desferrioxamine production to population density. In S. coelicolor, N-acyl homoserine lactones (AHLs) accumulate during late exponential growth, activating LuxR-type regulators that enhance desD transcription. This QS integration creates a "communal iron scavenging" strategy where siderophore production commences only when sufficient cell density exists to efficiently internalize ferrioxamine complexes [2] [8]. Additional modulation occurs via nutrient-sensing regulators: Carbon catabolite repression through DasR and nitrogen limitation via GlnR fine-tune desferrioxamine biosynthesis according to metabolic capacity [8].

Table 3: Regulatory Systems Controlling Desferrioxamine D1 Biosynthesis

Regulatory SystemSignalRegulatorTarget GenesPhysiological Outcome
Iron-responsiveFe³⁺ scarcityDmdR1 repressordesABCDEF, desJGH, iron transportersDerepression of siderophore synthesis under iron limitation
Quorum sensingN-acyl homoserine lactones (AHLs)LuxR-type activatorsdesD, desHCoordinated production at high cell density
Carbon regulationN-acetylglucosamine availabilityDasRdmdR1 (indirect)Linkage to carbon metabolism
Nitrogen regulationGlutamine/α-ketoglutarate ratioGlnRdesA, desBNitrogen status integration

Recent research reveals additional complexity: Inter-pathway crosstalk enables "metabolic priming" where precursors from primary metabolism (e.g., α-ketoglutarate from TCA cycle) stimulate desferrioxamine synthesis. Furthermore, fungal cocultivation experiments with Aspergillus niger demonstrate that fungal siderophores trigger 2.5-fold upregulation of bacterial des genes – an inter-kingdom competition mechanism where Streptomyces counters fungal iron scavenging by overproducing desferrioxamines [5] [8]. This regulatory sophistication positions DFO-D1 not merely as an iron chelator, but as a dynamic tool in microbial warfare.

Compounds Mentioned

  • Desferrioxamine D1
  • N-hydroxy-N-acetylcadaverine (HAC)
  • N-hydroxy-N-succinylcadaverine (HSC)
  • Acyl-desferrioxamines
  • Aryl desferrioxamines
  • Desferrioxamine B
  • Desferrioxamine E
  • Desferrioxamine G1

Properties

CAS Number

5722-48-5

Product Name

Desferrioxamine D1

IUPAC Name

N'-[5-[[4-[5-acetamidopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl]-N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxybutanediamide

Molecular Formula

C27H50N6O9

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C27H50N6O9/c1-22(34)28-16-6-3-10-20-32(41)26(38)14-13-25(37)30-18-8-5-11-21-33(42)27(39)15-12-24(36)29-17-7-4-9-19-31(40)23(2)35/h40-42H,3-21H2,1-2H3,(H,28,34)(H,29,36)(H,30,37)

InChI Key

IEYBTYRDMTXDKO-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O

Canonical SMILES

CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O

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